(2-methylnaphthalen-1-yl)boronic Acid

Beschreibung

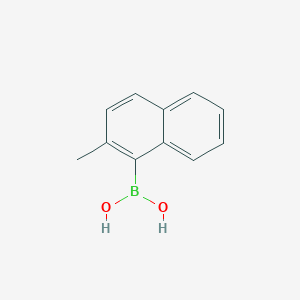

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2-methylnaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZYBSMDFJDHOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=CC=CC=C12)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464698 | |

| Record name | (2-methylnaphthalen-1-yl)boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103989-84-0 | |

| Record name | (2-methylnaphthalen-1-yl)boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Procedure

The synthesis begins with the preparation of a Grignard reagent derived from 1-bromo-2-methylnaphthalene. Magnesium metal is reacted with the aryl halide in an anhydrous ethereal solvent, typically tetrahydrofuran (THF), under inert atmospheric conditions to prevent side reactions. The resultant Grignard reagent is then quenched with a trialkyl borate, such as trimethyl borate, to form a boronic ester intermediate. Subsequent acidic hydrolysis liberates the boronic acid.

Key steps include:

-

Grignard Formation :

-

1-Bromo-2-methylnaphthalene reacts with magnesium in THF at reflux.

-

The reaction is conducted under nitrogen or argon to exclude moisture and oxygen.

-

-

Borate Ester Quenching :

-

The Grignard reagent is treated with trimethyl borate at low temperatures (0–5°C) to minimize side reactions.

-

-

Hydrolysis :

-

The boronic ester is hydrolyzed using dilute hydrochloric acid, yielding the crude boronic acid.

-

Workup and Isolation

Post-hydrolysis, the reaction mixture is extracted with ethyl ether to separate the organic phase containing the boronic acid. The organic layer is sequentially washed with sodium bicarbonate to neutralize residual acid and dried over anhydrous sodium sulfate. Solvent evaporation under reduced pressure affords the crude product, which is typically purified via recrystallization or column chromatography.

Table 1: Reaction Parameters for Grignard-Based Synthesis

Challenges and Limitations of the Grignard Method

While the Grignard approach is foundational, it presents several practical drawbacks:

Sensitivity to Reaction Conditions

-

Moisture and Oxygen : The Grignard reagent is highly sensitive to moisture and oxygen, necessitating rigorous anhydrous conditions and inert atmosphere handling. Small-scale reactions are manageable, but scalability introduces technical challenges.

-

Byproduct Formation : Competing side reactions, such as coupling of the Grignard reagent or incomplete boronation, can reduce yields.

Purification Demands

The crude product often requires chromatographic purification due to co-eluting impurities, increasing operational complexity and cost. Industrial applications may favor alternative methods to circumvent these inefficiencies.

Yield Considerations

Comparative Analysis with Alternative Routes

While the provided sources focus on the Grignard method, broader synthetic strategies for aryl boronic acids merit mention to contextualize its utility:

Miyaura Borylation

A modern alternative employs palladium-catalyzed cross-coupling between aryl halides and bis(pinacolato)diboron. This method, though not cited in the provided sources, offers advantages such as milder conditions and compatibility with functionalized substrates. However, catalyst costs and ligand requirements may limit industrial adoption.

Direct Boronation

Electrophilic borylation using boron trihalides represents another route, though it is less commonly applied to naphthalene derivatives due to regioselectivity challenges.

Analyse Chemischer Reaktionen

Types of Reactions: (2-Methylnaphthalen-1-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Esterification: Reaction with alcohols can form boronic esters.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and mild temperatures.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Esterification: Alcohols and acid catalysts.

Major Products:

Suzuki-Miyaura Cross-Coupling: Biaryls or substituted alkenes.

Oxidation: Phenols.

Esterification: Boronic esters.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1.1 Suzuki Coupling Reactions

(2-Methylnaphthalen-1-yl)boronic acid is primarily utilized in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound has been shown to couple effectively with various aryl halides to produce biaryl compounds. For instance, a study demonstrated that it can couple with cyanoformate to yield significant products with a yield of 55% . This property makes it valuable in synthesizing complex organic molecules.

1.2 Synthesis of Functionalized Compounds

The compound is also used in the synthesis of functionalized naphthalene derivatives. In a recent application, it was involved in the production of diketones through double Friedel–Crafts acylation, achieving an impressive 85% yield . Such transformations are essential for developing new materials with specific electronic and optical properties.

Materials Science

2.1 Organic Light Emitting Diodes (OLEDs)

In materials science, this compound has been explored for its potential use in OLEDs. Its derivatives exhibit favorable photophysical properties, which are crucial for efficient light emission. For example, a derivative synthesized using this boronic acid displayed excellent solubility and stability, making it suitable for use in OLED applications .

2.2 Photovoltaic Materials

Research indicates that compounds derived from this compound can be utilized in organic photovoltaic cells. These materials can enhance the efficiency of light absorption and conversion into electricity due to their unique electronic structures .

Medicinal Chemistry

3.1 Drug Development

In the realm of medicinal chemistry, this compound has been investigated for its role as a building block in the synthesis of pharmaceutical compounds. Its ability to form stable bonds with various functional groups allows for the creation of complex drug molecules that can interact effectively with biological targets .

3.2 Anticancer Agents

Some studies have suggested that derivatives of this compound may possess anticancer properties due to their ability to inhibit specific enzymes involved in cancer progression. Ongoing research aims to explore these properties further, potentially leading to new therapeutic agents .

Wirkmechanismus

The mechanism of action of (2-methylnaphthalen-1-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group and enabling the formation of the carbon-carbon bond.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Boronic Acid Derivatives

Antiproliferative Activity Against Cancer Cells

Key comparisons include:

- Key Findings: The hydroxyl-substituted naphthalene derivative (6-hydroxynaphthalen-2-yl boronic acid) exhibits superior cytotoxicity (IC₅₀ = 0.1969 µM) compared to phenanthren-9-yl boronic acid (IC₅₀ = 0.2251 µM), suggesting that electronic effects (e.g., electron-withdrawing hydroxyl groups) may enhance activity . In contrast, (2-methylnaphthalen-1-yl)boronic acid’s methyl group, an electron-donating substituent, may reduce polarity and alter binding kinetics compared to hydroxylated analogs.

Solubility and Assay Feasibility

Solubility in biological media is critical for in vitro testing:

- Key Insight : Hydrophobic substituents (e.g., pyrene or bulky aryl groups) reduce solubility, complicating in vitro assays. The methyl group in this compound may improve lipid solubility compared to hydroxylated analogs but could also increase precipitation risk in aqueous media .

Substituent Effects on Activity and Binding

- Hydroxyl vs. However, they may reduce cell permeability due to increased polarity . Methyl groups (as in the target compound) provide steric bulk and moderate lipophilicity, which may enhance membrane penetration but reduce water solubility .

Methoxy vs. Methyl Substitution :

Boronic Acid vs. Borinic Acid :

Structural Analogs and Similarity Scores

Computational similarity assessments highlight close analogs:

- Fluorine Substitution : Fluorinated analogs (e.g., (1-fluoronaphthalen-2-yl)boronic acid) may exhibit altered pharmacokinetics due to fluorine’s electronegativity and metabolic stability .

Biologische Aktivität

(2-Methylnaphthalen-1-yl)boronic acid, a derivative of boronic acid, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article explores the compound's biological activity, synthesis, and structure-activity relationships (SAR), supported by data tables and case studies.

Overview of Boronic Acids

Boronic acids are known for their ability to form reversible covalent bonds with various biological molecules, including enzymes and nucleic acids. This unique property makes them valuable in drug design and development. The introduction of boronic acid functionality can enhance the selectivity and pharmacokinetic properties of bioactive compounds .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-methylnaphthalene with boron reagents under specific conditions. The compound has a molecular formula of and a molecular weight of 186.015 g/mol .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit proteasomes, leading to apoptosis in cancer cells. In a study involving various cancer cell lines, this compound demonstrated activity comparable to established anticancer agents like flutamide but with improved selectivity towards specific cancer types .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| LAPC-4 | 137.2 | 3.5 |

| PC-3 | 34.7 | 2.8 |

| Hep G2 | 50.8 | 4.0 |

| HK-2 | >1000 | - |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50% .

The mechanism underlying the anticancer activity involves the interaction of the boronic acid group with enzyme residues, leading to disruption in cellular processes. Molecular docking studies suggest that the compound binds effectively to androgen receptors, mimicking the action of nitro-containing compounds while providing enhanced stability and selectivity .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the naphthalene ring influence the biological activity of boronic acid derivatives. For instance, substituents at specific positions on the naphthalene ring can enhance or diminish activity against cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl has been correlated with increased antiproliferative effects .

Table 2: Structure-Activity Relationships for Boronic Acid Derivatives

| Compound | Position of Substituent | Activity Level |

|---|---|---|

| Flutamide | N/A | High |

| Trifluoromethyl Derivative | Ortho | Moderate |

| Chloropyrazine Derivative | Para | High |

Case Studies

In a notable case study, researchers synthesized a series of this compound derivatives and evaluated their anticancer activities against prostate cancer cell lines. The results indicated that certain derivatives exhibited enhanced potency compared to the parent compound, highlighting the importance of structural modifications in optimizing therapeutic efficacy .

Study Findings

- Compound Variability : Variations in substituents led to differences in potency; for example, adding halogens increased selectivity against specific cancer types.

- Covalent Bonding : The formation of covalent bonds between the boron atom and amino acids in target proteins was crucial for activity.

- In Vivo Efficacy : Preliminary animal studies showed promising results for selected derivatives, warranting further investigation into their pharmacodynamics and pharmacokinetics.

Q & A

Q. What are the key structural features of (2-methylnaphthalen-1-yl)boronic acid determined by X-ray crystallography?

The compound exhibits a planar naphthalene core with a boronic acid group (-B(OH)₂) at the 1-position and a methyl substituent at the 2-position. X-ray data reveal bond angles such as C1–B1–O1 (121.32°) and O1–B1–O2 (116.98°), with orthorhombic crystal symmetry (space group Pna2₁, a = 9.6655 Å, b = 6.2286 Å, c = 29.1778 Å) . The methyl group introduces steric effects, influencing dihedral angles (e.g., C2–C1–B1–O1 = 139.56°) and hydrogen-bonding networks in the lattice .

Q. How can this compound be synthesized and purified for research use?

While direct synthesis protocols are not detailed in the evidence, arylboronic acids are typically synthesized via Miyaura borylation using palladium catalysts or halogen-lithium exchange followed by boronation. Purification often involves recrystallization or chromatography. Analytical validation using LC-MS/MS in MRM mode ensures purity, with detection limits <1 ppm for boronic acid impurities .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- ¹¹B NMR : To confirm boronic acid functionality (δ ~30 ppm for -B(OH)₂).

- X-ray crystallography : Resolves bond lengths (e.g., B1–C1 = 1.572 Å) and polymorphism .

- FT-IR : Identifies B–O (∼1340 cm⁻¹) and O–H (∼3200 cm⁻¹) stretching .

Advanced Research Questions

Q. How do substituents on the naphthalene ring influence reactivity in cross-coupling reactions?

Substituents like methyl or isopropyl at the 2-position affect steric hindrance and electronic effects. For example, in Pd-catalyzed couplings, this compound yields 63% product with 41% enantiomeric excess (ee), while bulkier isopropyl analogs improve ee (72%) but reduce yield (27%) due to slower transmetallation . Computational modeling of steric parameters (e.g., %VBur) can optimize catalyst-substrate compatibility.

Q. What analytical techniques are recommended for detecting trace impurities in this compound?

LC-MS/MS in MRM mode is critical for detecting genotoxic impurities (e.g., residual boronic acids) at sub-ppm levels. Method validation includes linearity (R² > 0.99), precision (%RSD < 5%), and recovery (90–110%) using triple quadrupole systems . Derivatization-free protocols reduce preparation time compared to traditional GC-MS.

Q. How does polymorphism affect the chemical properties of arylboronic acids, and is it relevant to the 2-methyl derivative?

Polymorphs of (naphthalen-1-yl)boronic acid (CCDC 1497346/1497347) show distinct hydrogen-bond networks, impacting solubility and thermal stability. For the 2-methyl analog, similar polymorphism is plausible, requiring differential scanning calorimetry (DSC) and variable-temperature XRD to assess phase transitions .

Q. What is the kinetic profile of diol binding for this compound?

While direct data are unavailable, stopped-flow kinetics of related arylboronic acids reveal kon values of 10²–10³ M⁻¹s⁻¹ for fructose, governed by electronic effects. The methyl group may slightly reduce binding affinity compared to unsubstituted analogs due to steric hindrance .

Q. Can this compound act as a radical precursor in photochemical reactions?

Boronic acids generally undergo photoinduced homolytic B–C cleavage to generate aryl radicals. The methyl group may stabilize radicals via hyperconjugation, enabling applications in C–H functionalization or polymerization. EPR spin-trapping experiments with TEMPO can confirm radical generation .

Methodological Notes

- Contradictions in Data : shows lower yields with bulkier substituents despite higher ee, necessitating trade-offs in reaction design.

- Advanced Techniques : Use DFT calculations (e.g., B3LYP/6-31G*) to model steric/electronic effects and predict reactivity .

- Thermal Stability : TGA analysis (heating rate 10°C/min under N₂) reveals decomposition pathways; aromatic boronic acids typically degrade >200°C, forming boron oxides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.